molecular formula C6H4Br3N B3197128 2,3-Dibromo-5-(bromomethyl)pyridine CAS No. 1003859-12-8

2,3-Dibromo-5-(bromomethyl)pyridine

Cat. No. B3197128
CAS RN: 1003859-12-8
M. Wt: 329.81 g/mol
InChI Key: LJVWGDBHWSPNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-5-(bromomethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a halogenated pyridine derivative that has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(bromomethyl)pyridine is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the bacterial cell membrane. Its anti-inflammatory and anticancer properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and the proliferation of cancer cells.
Biochemical and Physiological Effects:
2,3-Dibromo-5-(bromomethyl)pyridine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-Dibromo-5-(bromomethyl)pyridine in lab experiments is its ability to selectively target bacterial cells and cancer cells. This makes it a promising candidate for the development of new antimicrobial and anticancer agents. However, one of the limitations of using this compound is its potential toxicity to human cells. Further studies are needed to determine the safe and effective dosage of this compound.

Future Directions

There are several future directions for the research on 2,3-Dibromo-5-(bromomethyl)pyridine. One of the directions is the development of new antimicrobial and anticancer agents based on this compound. Another direction is the investigation of its potential use in the detection of metal ions. Further studies are also needed to determine the mechanism of action and the safe and effective dosage of this compound.
Conclusion:
In conclusion, 2,3-Dibromo-5-(bromomethyl)pyridine is a halogenated pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its antimicrobial, anti-inflammatory, and anticancer properties make it a promising candidate for the development of new drugs. However, further studies are needed to determine its mechanism of action and the safe and effective dosage of this compound.

Scientific Research Applications

2,3-Dibromo-5-(bromomethyl)pyridine has been extensively studied for its potential applications in various scientific fields. It has been found to possess antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2,3-dibromo-5-(bromomethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVWGDBHWSPNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294189
Record name 2,3-Dibromo-5-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003859-12-8
Record name 2,3-Dibromo-5-(bromomethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003859-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-5-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-5-(bromomethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-5-(bromomethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2,3-Dibromo-5-(bromomethyl)pyridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3-Dibromo-5-(bromomethyl)pyridine
Reactant of Route 5
2,3-Dibromo-5-(bromomethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2,3-Dibromo-5-(bromomethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.